molecular formula C13H6Cl4N4 B2503435 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 219719-67-2

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2503435
CAS No.: 219719-67-2
M. Wt: 360.02
InChI Key: YXHPXFQFVVHCME-UHFFFAOYSA-N
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Description

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of two dichlorophenyl groups attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves the reaction of 3,4-dichlorophenylhydrazine with a suitable nitrile compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the tetraazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of dichlorophenyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted dichlorophenyl tetraazoles with various functional groups.

Scientific Research Applications

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-bis(4-chlorophenyl)-1H-1,2,3,4-tetraazole
  • 1,5-bis(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole
  • 1,5-bis(3,4-dimethylphenyl)-1H-1,2,3,4-tetraazole

Uniqueness

1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of two dichlorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,5-bis(3,4-dichlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4N4/c14-9-3-1-7(5-11(9)16)13-18-19-20-21(13)8-2-4-10(15)12(17)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPXFQFVVHCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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